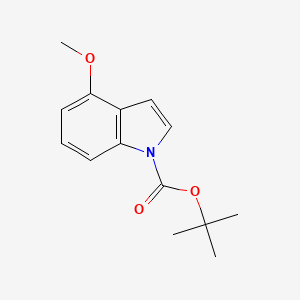

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an indole ring, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Target of Action

“tert-Butyl 4-methoxy-1H-indole-1-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The specific interactions of “this compound” with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . They have shown various biologically vital properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities . .

Result of Action

Indole derivatives are known to have various biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects . The specific effects of “this compound” are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-methoxy-1H-indole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and reduce reaction time. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products Formed

The major products formed from these reactions include substituted indoles, dihydroindoles, and various oxidized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-methoxy-1H-indole-1-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: It is used in the study of indole-based biological pathways and interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 5-methoxy-1H-indole-1-carboxylate

- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable tool in various research and industrial applications .

Biological Activity

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 247.29 g/mol

- Structural Features : The compound features an indole ring system substituted with a tert-butyl ester and a methoxy group at the 4-position, contributing to its unique biological profile .

Biological Activities

This compound exhibits several notable biological activities:

-

Anticancer Properties :

- The compound has demonstrated potential in inhibiting cancer cell proliferation. Studies indicate that it may exert cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an alternative therapeutic agent in infectious diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, impacting drug metabolism and interactions.

- Receptor Modulation : The indole structure allows for binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Anticancer Activity :

A recent study evaluated the cytotoxic effects of this compound on glioblastoma cells. Results indicated a significant reduction in cell viability at concentrations above 5 μM, with an IC50 value determined to be approximately 2.5 μM .

| Cell Line | Concentration (μM) | Viability (%) | IC50 (μM) |

|---|---|---|---|

| Glioblastoma | 5 | 30 | 2.5 |

| Breast Cancer | 10 | 25 | 3.0 |

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships (SAR) of indole derivatives has highlighted the importance of the methoxy substitution at the 4-position for enhancing anticancer activity. Modifications at this position significantly influence binding affinity and biological efficacy against various cancer cell lines .

Properties

IUPAC Name |

tert-butyl 4-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCPOYDMSDZLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677962 |

Source

|

| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-59-1 |

Source

|

| Record name | tert-Butyl 4-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.